molecular formula C29H40N2O9 B1684428 Geldanamycin CAS No. 30562-34-6

Geldanamycin

Cat. No. B1684428
CAS RN: 30562-34-6
M. Wt: 560.6 g/mol
InChI Key: QTQAWLPCGQOSGP-KSRBKZBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Geldanamycin is a 1,4-benzoquinone ansamycin antitumor antibiotic. It inhibits the function of Hsp90 (Heat Shock Protein 90) by binding to the unusual ADP/ATP-binding pocket of the protein . HSP90 client proteins play important roles in the regulation of the cell cycle, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis .


Synthesis Analysis

Geldanamycin was originally discovered in the organism Streptomyces hygroscopicus . It is a macrocyclic polyketide that is synthesized by a Type I polyketide synthase. The genes gelA, gelB, and gelC encode for the polyketide synthase .


Molecular Structure Analysis

Geldanamycin’s molecular structure is complex, consisting of an unsaturated moiety attached to a quinone . It has a chemical formula of C29H40N2O9 .


Chemical Reactions Analysis

Geldanamycin induces the degradation of proteins that are mutated or overexpressed in tumor cells such as v-Src, Bcr-Abl, p53, and ERBB2. This effect is mediated via HSP90 .


Physical And Chemical Properties Analysis

Geldanamycin is a gold-yellow fine crystalline powder with a molar mass of 560.64 g/mol . It is a complex molecule consisting of an unsaturated moiety attached to a quinone .

Scientific Research Applications

Cancer Research and Treatment

Geldanamycin analogues have been found to bind to heat shock protein 90 (hsp90) and disrupt its function. This is significant because hsp90 is involved in the proper folding and activity of many proteins, some of which are protooncogenic and play a prominent role in cancer. By impeding the function of hsp90, Geldanamycin can potentially inhibit cancer cell growth .

Antibiotic Properties

Geldanamycin is also known as a polyketide antibiotic. The biosynthesis of Geldanamycin involves polyketide synthase which contains several modules organized in three genes. These genes are responsible for activating AHBA (3-amino-5-hydroxybenzoic acid), which is crucial for forming Geldanamycin analogues with antibiotic properties .

Mutasynthesis for Derivative Production

Mutasynthesis is a method used to produce new derivatives of compounds. For Geldanamycin, supplementation of the AHBA blocked mutant strain of S. hygroscopicus (the Geldanamycin producer) with various aromatic and heteroaromatic amino acids has provided new nonquinoid Geldanamycin derivatives with potential therapeutic properties .

Biological Evaluation Against Liver Toxicity

Geldanamycin analogs have been synthesized and evaluated for their biological effects, particularly against liver toxicity. Studies involving Western blot and cell cycle analyses have been performed to understand the mechanisms behind their effects. Additionally, the growth inhibition effect of potential Geldanamycins has been investigated in normal liver cells, and in vivo liver toxicity has been tested in mice .

Mechanism of Action

Target of Action

Geldanamycin primarily targets Heat Shock Protein 90 (Hsp90) . Hsp90 is a molecular chaperone that plays a crucial role in the regulation of various cell signaling proteins, including many tyrosine and serine/threonine kinases, which are involved in cell proliferation and survival .

Mode of Action

Geldanamycin binds to the unusual ADP/ATP-binding pocket of Hsp90, thereby inhibiting its function as a molecular chaperone . This interaction disrupts the chaperone’s function, leading to the destabilization of Hsp90 protein clients .

Biochemical Pathways

The inhibition of Hsp90 by Geldanamycin affects several oncogenic signaling pathways. It results in the downregulation of several Hsp90 protein clients and downstream effectors, such as membrane receptors (IGF-IR and c-Met), protein kinases (Akt, IKKα, IKKβ, and Erk1/2), and transcription factors (FOXOs and NF-κΒ) . This leads to the impairment of proliferative oncogenic signaling and reduction of cell motility .

Pharmacokinetics

It is known that geldanamycin is distributed widely to tissues but is retained for longer in tumors than in normal tissues .

Result of Action

Upon Geldanamycin treatment, cells are prominently arrested in the G1 phase of the cell cycle and eventually undergo programmed cell death via combined activation of apoptosis and autophagy . Furthermore, Geldanamycin induces the degradation of proteins that are mutated or overexpressed in tumor cells such as v-Src, Bcr-Abl, p53, and ERBB2 .

Action Environment

The action of Geldanamycin can be influenced by various environmental factors. For instance, the presence of surfactant compounds, the concentration of viable spores in the inoculum, and shear can significantly affect the morphology of the filamentous organism Streptomyces hygroscopicus var. geldanus, which produces Geldanamycin . These factors can be exploited to limit pellet formation to an appropriate size, thereby maximizing Geldanamycin production .

Safety and Hazards

Geldanamycin is combustible and may be harmful if swallowed . It should be stored in a well-ventilated place and kept cool . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Despite its potent antitumor potential, geldanamycin presents several major drawbacks as a drug candidate such as hepatotoxicity . These side effects have led to the development of geldanamycin analogues, in particular analogues containing a derivatisation at the 17 position: 17-AAG 17-DMAG . The future directions of Geldanamycin research could involve further development and testing of these analogues .

properties

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N2O9/c1-15-11-19-25(34)20(14-21(32)27(19)39-7)31-28(35)16(2)9-8-10-22(37-5)26(40-29(30)36)18(4)13-17(3)24(33)23(12-15)38-6/h8-10,13-15,17,22-24,26,33H,11-12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8-,16-9+,18-13+/t15-,17+,22+,23+,24-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQAWLPCGQOSGP-KSRBKZBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)C)OC)OC(=O)N)C)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)/C)OC)OC(=O)N)\C)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042691
Record name Geldanamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Geldanamycin

CAS RN

30562-34-6
Record name Geldanamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30562-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Geldanamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030562346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Geldanamycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02424
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Geldanamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Geldanamycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GELDANAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3K3VJ16KU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Geldanamycin
Reactant of Route 2
Reactant of Route 2
Geldanamycin
Reactant of Route 3
Geldanamycin
Reactant of Route 4
Geldanamycin
Reactant of Route 5
Geldanamycin
Reactant of Route 6
Reactant of Route 6
Geldanamycin

Q & A

Q1: What is the primary molecular target of geldanamycin?

A1: Geldanamycin specifically binds to and inhibits heat shock protein 90 (Hsp90) [, , , , , , , , ].

Q2: How does geldanamycin interact with Hsp90?

A2: Geldanamycin binds to an atypical nucleotide-binding pocket in Hsp90, a site that shares homology with the adenosine triphosphate (ATP)-binding domain of bacterial DNA gyrase B []. This binding inhibits the essential ATPase activity of Hsp90 [].

Q3: What are the consequences of geldanamycin binding to Hsp90?

A3: Geldanamycin binding disrupts Hsp90's chaperone function, leading to the destabilization, inactivation, and subsequent degradation of Hsp90 client proteins [, , ].

Q4: What are some examples of Hsp90 client proteins affected by geldanamycin?

A4: Geldanamycin affects numerous signaling proteins crucial for cell growth, survival, and oncogenesis. Some examples include protein kinases like p185c-erbB-2, Src, Raf-1, Akt, and steroid hormone receptors [, , , , , , , ].

Q5: What are the downstream effects of geldanamycin on cell signaling and survival?

A5: By promoting the degradation of Hsp90 client proteins, geldanamycin disrupts various signaling pathways, leading to cell cycle arrest, apoptosis (programmed cell death), and inhibition of tumor cell proliferation [, , , , , ].

Q6: Does geldanamycin affect the unfolded protein response (UPR)?

A6: Yes, geldanamycin has been shown to influence the UPR. It can destabilize UPR signaling components like IRE1α and PERK by disrupting their interaction with HSP90, ultimately impacting the cellular response to ER stress [].

Q7: What is the molecular formula and weight of geldanamycin?

A7: The molecular formula of geldanamycin is C29H40N2O9, and its molecular weight is 560.64 g/mol.

Q8: What are the key structural features of geldanamycin?

A8: Geldanamycin is a benzoquinone ansamycin, characterized by a benzoquinone ring system linked to a macrocyclic ansa bridge [, , , ].

Q9: Does geldanamycin possess any inherent catalytic properties?

A9: While not a catalyst itself, geldanamycin influences cellular processes by inhibiting the catalytic activity of Hsp90, thereby indirectly affecting the activities of various kinases and signaling proteins [].

Q10: Have computational methods been used to study geldanamycin and its derivatives?

A10: Yes, computational methods like molecular docking and molecular dynamics simulations have been employed to understand the interactions of geldanamycin and its derivatives with Hsp90, aiding in the design of novel inhibitors with improved properties [, ].

Q11: What are the key findings from computational studies on geldanamycin binding to Hsp90?

A11: Molecular modeling studies have revealed that geldanamycin binds to a specific pocket in the N-terminal domain of Hsp90, mimicking the binding mode of ATP []. This information is valuable for designing derivatives with enhanced binding affinity and specificity.

Q12: How does modifying the structure of geldanamycin affect its activity?

A12: Modifications to the geldanamycin scaffold have been explored to improve its pharmacological properties. For instance, introducing a 17-allylamino group (17-AAG) reduces toxicity while maintaining Hsp90 inhibitory activity [, , ].

Q13: What structural features of geldanamycin are essential for its biological activity?

A13: The benzoquinone ring and the ansa bridge are crucial for geldanamycin's interaction with Hsp90 []. Modifications to these regions can significantly impact its binding affinity and subsequent biological activity.

Q14: What are some examples of geldanamycin derivatives, and how do their activities compare to the parent compound?

A14: Several geldanamycin derivatives, such as 17-AAG (17-allylamino-17-demethoxygeldanamycin), 17-DMAG (17-demethoxy-17-[[2-(dimethylamino)ethyl]amino]-geldanamycin), and 19-o-glycyl geldanamycin, have been synthesized [, , , ]. These derivatives often exhibit altered pharmacological properties, including improved solubility, stability, and toxicity profiles compared to geldanamycin.

Q15: What challenges are associated with the formulation of geldanamycin?

A15: Geldanamycin exhibits limited water solubility, potentially hindering its bioavailability and clinical applications [].

Q16: How has the stability of geldanamycin been addressed in derivative design?

A16: Derivatives like 17-DMAG have improved water solubility compared to geldanamycin, potentially enhancing their bioavailability and suitability for intravenous administration [].

Q17: What is the role of chemical modifications in improving the stability of geldanamycin?

A17: Chemical modifications can influence the stability of geldanamycin under various conditions. For instance, certain derivatives exhibit increased photostability, making them more suitable for storage and handling [].

Q18: What is known about the absorption, distribution, metabolism, and excretion (ADME) of geldanamycin?

A18: Although the provided abstracts do not detail specific ADME parameters, they highlight the exploration of derivatives like 17-DMAG with improved water solubility, which is expected to enhance absorption and potentially alter distribution profiles compared to geldanamycin [].

Q19: How does the route of administration affect geldanamycin's pharmacokinetic profile?

A19: The route of administration can significantly impact the pharmacokinetic properties of geldanamycin and its analogs. While intravenous administration of soluble derivatives like 17-DMAG might provide favorable systemic exposure, alternative routes like oral administration may require specific formulations to overcome solubility challenges and achieve adequate bioavailability.

Q20: What types of in vitro assays are used to evaluate geldanamycin's activity?

A20: Researchers use various in vitro assays, including cell proliferation assays (e.g., MTS assay), clonogenic assays, apoptosis assays (e.g., Annexin V staining), and invasion assays to assess the effects of geldanamycin on cancer cell growth, survival, and metastatic potential [, , ].

Q21: What is the effect of geldanamycin on tumor cells in vitro?

A21: Geldanamycin exhibits potent antiproliferative effects against various cancer cell lines in vitro, inducing cell cycle arrest and apoptosis, suggesting its potential as an anticancer agent [, , ].

Q22: What in vivo models have been used to study geldanamycin's anticancer activity?

A22: Geldanamycin's anticancer properties have been investigated in vivo using xenograft mouse models, where human tumor cells are implanted into mice. These studies have demonstrated the compound's ability to inhibit tumor growth and metastasis [, ].

Q23: Has geldanamycin been evaluated in clinical trials?

A23: While geldanamycin itself faced challenges in clinical development due to solubility and toxicity issues, its derivative, 17-AAG, has undergone phase I clinical trials showing promising results [].

Q24: What were the key observations from 17-AAG clinical trials?

A24: Phase I clinical trials of 17-AAG demonstrated its potential in treating various cancers, including solid tumors and lymphoma []. These trials aimed to determine the maximum tolerated dose and evaluate safety and efficacy.

Q25: What are the known toxicities associated with geldanamycin?

A25: Geldanamycin exhibits hepatotoxicity, limiting its clinical use [].

Q26: How does the toxicity of geldanamycin derivatives compare to the parent compound?

A26: Derivatives like 17-AAG have been developed to address the toxicity concerns of geldanamycin, displaying a more favorable safety profile [, ].

Q27: What strategies are being explored to mitigate the toxicity of geldanamycin and its derivatives?

A27: Researchers are actively investigating ways to minimize the toxicity of geldanamycin analogs. One approach involves developing derivatives with improved target specificity, aiming to reduce off-target effects and enhance their therapeutic window.

Q28: What is the impact of geldanamycin's limited water solubility on its bioavailability?

A28: Geldanamycin's poor water solubility presents a significant challenge for its clinical use, potentially hindering its absorption and distribution in the body, ultimately affecting its bioavailability and therapeutic efficacy.

Q29: How does the solubility of geldanamycin derivatives compare to the parent compound?

A29: Several derivatives, such as 17-DMAG, exhibit improved water solubility compared to geldanamycin. This enhanced solubility is a desirable property for drug development, potentially leading to better absorption, distribution, and overall bioavailability.

Q30: Are there any alternative compounds with similar biological activity to geldanamycin?

A30: Yes, radicicol, another natural product, also binds to the ATP-binding site of Hsp90 and disrupts its function, exhibiting similar effects to geldanamycin [].

Q31: What are the advantages and disadvantages of using alternative Hsp90 inhibitors compared to geldanamycin?

A31: While both geldanamycin and radicicol effectively inhibit Hsp90, they differ in their pharmacokinetic properties and toxicity profiles. Radicicol, for instance, exhibits greater instability in vivo, while geldanamycin raises concerns regarding hepatotoxicity. The choice between these inhibitors depends on the specific application and desired therapeutic window.

Q32: When was geldanamycin first discovered, and what were its initial applications?

A32: Geldanamycin was initially isolated as a natural product with antifungal activity [].

Q33: How has the understanding of geldanamycin's mechanism of action evolved over time?

A33: Early research primarily focused on geldanamycin's antifungal properties. Subsequent investigations unveiled its ability to inhibit the proliferation of cancer cells transformed by oncogene kinases, leading to the discovery of Hsp90 as its primary molecular target []. This finding marked a significant milestone, paving the way for exploring geldanamycin and its analogs as potential anticancer agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.